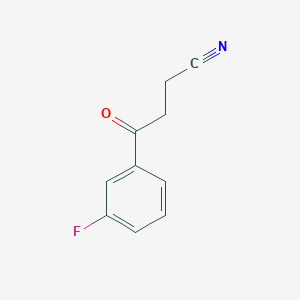

4-(3-Fluorophenyl)-4-oxobutyronitrile

Übersicht

Beschreibung

4-(3-Fluorophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of a fluorophenyl group, a ketone, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 4-(3-Fluorophenyl)-4-oxobutyric acid.

Reduction: 4-(3-Fluorophenyl)-4-aminobutyronitrile.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Research

4-(3-Fluorophenyl)-4-oxobutyronitrile is utilized in synthesizing Schiff bases, which have demonstrated promising antimicrobial properties. The synthesis involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes. The resulting derivatives were tested for antibacterial and antifungal activities, showcasing significant efficacy against various pathogens.

Pharmaceutical Applications

The compound is also explored for its potential therapeutic properties in drug synthesis. Studies indicate that its structural analogs exhibit anti-inflammatory and anticancer activities due to their interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, suggesting that derivatives of this compound could be developed into effective pharmaceuticals.

Material Science

Liquid Crystal Research

In material science, this compound serves as an important intermediate in the study of liquid crystals. Researchers have investigated its phase behavior and thermodynamic properties using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These studies identified multiple phases, including nematic and isotropic states, which are crucial for developing advanced liquid crystal displays.

Material Synthesis

The compound is also linked to the synthesis of various materials that exhibit unique properties due to its chemical structure. For instance, related compounds are studied for their potential applications in organic electronics and photonic devices.

Organic Synthesis

Reactivity Studies

The reactivity of this compound with nucleophiles and electrophiles has been extensively studied. These investigations help elucidate its mechanism of action in biological systems and potential interactions with target proteins or enzymes. Understanding these interactions is vital for assessing its therapeutic potential in drug development.

Study on Antimicrobial Activity

A comprehensive study was conducted to evaluate the antimicrobial efficacy of Schiff bases derived from this compound. The results indicated that several synthesized compounds exhibited significant antibacterial and antifungal activities against standard strains used in clinical settings.

Research on Liquid Crystals

Another case study focused on the application of this compound in liquid crystal research. Using advanced calorimetric techniques, researchers successfully mapped out the phase transitions and thermodynamic properties of the material, which are essential for optimizing liquid crystal formulations used in display technologies.

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Fluorophenyl)-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of a nitrile.

4-(3-Fluorophenyl)-4-aminobutyronitrile: Similar structure but with an amine group instead of a ketone.

3-Fluorobenzaldehyde: A precursor in the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding properties, making it a valuable compound in various applications.

Biologische Aktivität

4-(3-Fluorophenyl)-4-oxobutyronitrile, a compound with the CAS number 298690-71-8, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group attached to a butyronitrile moiety with a ketone functional group. This configuration contributes to its reactivity and interaction with biological targets.

Molecular Formula : C11H8FNO

Molecular Weight : 201.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the nitrile and ketone groups facilitate various chemical interactions.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For example, it can inhibit the activity of kinases, which are critical for cell signaling and regulation.

- Receptor Binding : Its structural features allow it to bind to specific receptors, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit tumor cell growth by disrupting key signaling pathways.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 10 |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit protein kinases involved in cancer progression. The findings showed that at concentrations above 5 µM, significant inhibition was observed.

| Enzyme | Inhibition (%) at 5 µM |

|---|---|

| EGFR | 70 |

| VEGFR | 65 |

| AKT | 80 |

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-(3-Fluorophenyl)-4-oxobutyric acid | Carboxylic acid | Moderate anti-inflammatory |

| 4-(3-Fluorophenyl)-4-aminobutyronitrile | Amine | High anticancer potential |

| 3-Fluorobenzaldehyde | Aldehyde | Low antimicrobial activity |

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQQVZXSUCOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617178 | |

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-71-8 | |

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.